

Iopamidol mechanism of action for in vivo imaging

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Compound of Interest

Compound Name: Iopamidol

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Iopamidol for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a cornerstone of modern diagnostic imaging, enhancing the visibility of vascular structures and soft tissues in X-ray-based modalities, particularly computed tomography (CT). This technical guide provides an in-depth overview of the mechanism of action, physicochemical properties, pharmacokinetics, and experimental protocols for the application of **iopamidol** in in vivo imaging.

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for **iopamidol** in vivo is the physical process of X-ray attenuation.^{[1][2]} **Iopamidol**'s efficacy as a contrast agent is derived from the three iodine atoms covalently bound to its benzene ring core.^[1] Iodine, with its high atomic number and electron density, is significantly more effective at absorbing X-rays than the soft tissues of the body.^{[2][3]}

When **iopamidol** is introduced into the body, it travels through the vascular system and distributes into the extracellular fluid.^{[2][3]} As X-rays from a CT scanner pass through the body, the iodine atoms in the **iopamidol**-rich areas absorb a greater proportion of the X-ray photons

compared to the surrounding tissues. This differential absorption creates a higher contrast in the resulting image, allowing for clear delineation of blood vessels, organs, and other non-bony structures.^{[2][3]}

The non-ionic nature of **iopamidol** contributes to its lower osmolality compared to older ionic contrast agents, which reduces the incidence of adverse effects and improves patient tolerance.^{[2][3]}

Physicochemical and Pharmacokinetic Properties

The performance and safety profile of **iopamidol** are dictated by its chemical and physical properties, as well as its behavior within the body.

Physicochemical Data

A summary of the key physicochemical properties of **iopamidol** is presented in the table below.

Property	Value
Molecular Formula	C ₁₇ H ₂₂ I ₃ N ₃ O ₈
Molecular Weight	777.1 g/mol ^[4]
Iodine Content	Varies by formulation (e.g., 200, 250, 300, 370 mg/mL)
Osmolality at 37°C	Formulation dependent (e.g., 616 mOsm/kg water for 300 mgI/mL) ^[3]
Viscosity at 37°C	Formulation dependent (e.g., 4.7 cP for 300 mgI/mL) ^[3]
pKa	10.70 (25 °C) ^[3]
Octanol-Water Partition Coefficient (LogP)	-2.4 ^[4]

Pharmacokinetic Data

iopamidol's pharmacokinetics are characterized by a two-compartment open model. Following intravascular administration, it undergoes a rapid initial distribution phase (alpha phase)

followed by a slower elimination phase (beta phase).[5] It is primarily excreted unchanged by the kidneys.[5]

Parameter	Healthy Adults	Patients with Severe Renal Failure	Infants and Children
Elimination Half-Life ($t_{1/2\beta}$)	~2 hours[5]	10.03 hours[6]	1.92 hours[7]
Plasma Clearance	0.11 L/h·kg[6]	0.02 L/h·kg[6]	0.16 L/kg[7]
Volume of Distribution (V_c)	-	-	0.40 L/kg[7]
Protein Binding	Not significant[2]	Not significant	Not significant
Metabolism	No significant metabolism or deiodination[5]	No significant metabolism	No significant metabolism
Primary Route of Excretion	Renal[2][5]	Renal (prolonged)[6]	Renal

Experimental Protocols for In Vivo Imaging

The following sections detail generalized protocols for in vivo imaging with **iopamidol** in a preclinical setting, specifically focusing on contrast-enhanced micro-CT in a mouse tumor model.

Animal Model and Preparation

- **Animal Model:** Athymic nude mice are commonly used for tumor xenograft studies.[7][8]
- **Tumor Induction:** Tumor cells (e.g., breast cancer cell lines AU565 or MDA-MB-231) are injected subcutaneously into the mammary fat pad.[7][8] Tumors are allowed to grow to a palpable size over several weeks.
- **Animal Preparation:** Prior to imaging, mice are anesthetized, typically with isoflurane. Body temperature is maintained using a heating pad.

Contrast Agent Administration

- **Formulation:** A commercially available sterile solution of **iopamidol**, such as Isovue-370 (370 mgI/mL), is typically used.[8]
- **Dosage:** The dosage can vary, but a common dose for mice is a bolus injection of 100-200 μL . [8]
- **Route of Administration:** For systemic vascular imaging, intravenous (IV) injection via the tail vein or retro-orbital sinus is standard.[7][8] Intraperitoneal (IP) injections can also be used for specific applications, such as assessing tumor pH with CEST-MRI, where peak tumor uptake may be delayed (e.g., 40 minutes post-injection).

Micro-CT Imaging Protocol

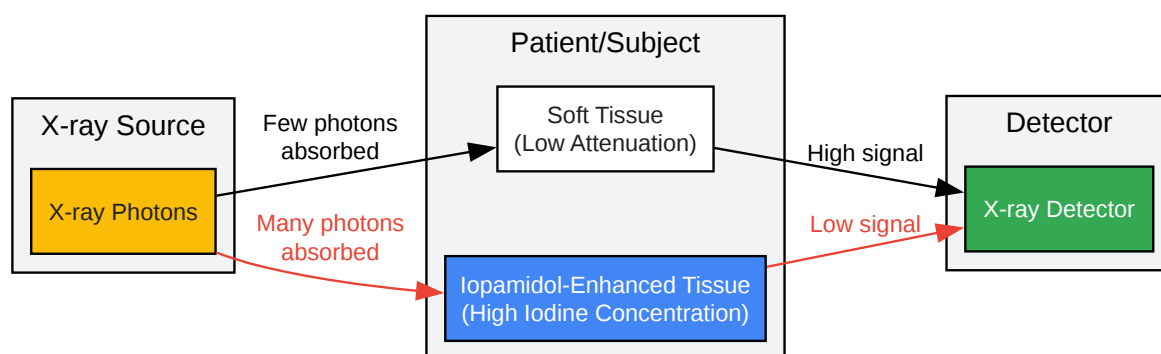
- **Imaging System:** A high-resolution in vivo micro-CT scanner is used.
- **Pre-Contrast Scan:** A baseline scan is acquired before the administration of **iopamidol**.
- **Contrast-Enhanced Scans:** Dynamic or static scans are acquired immediately following and/or at various time points after contrast injection.
- **Typical Scan Parameters:**
 - **X-ray Tube Voltage:** 70 kVp[3]
 - **X-ray Tube Current:** 57-114 μA [3]
 - **Integration Time:** 200-300 ms[3]
 - **Voxel Size:** Isotropic, typically around 41 μm [3]
 - **Projections:** 500 or more projections are acquired over a 360° rotation.[3]
- **Gating:** Respiratory gating is often employed to minimize motion artifacts, especially for thoracic imaging.[3]

Data Analysis

- Image Reconstruction: The acquired projection data is reconstructed into a 3D volume using the manufacturer's software.[3]
- Image Analysis: Regions of interest (ROIs) are drawn around the structures of interest (e.g., tumor, blood vessels, organs) on the pre- and post-contrast images.
- Quantification: The change in X-ray attenuation, measured in Hounsfield Units (HU), between the pre- and post-contrast scans is quantified to assess vascularity, perfusion, and contrast agent uptake.

Visualizations

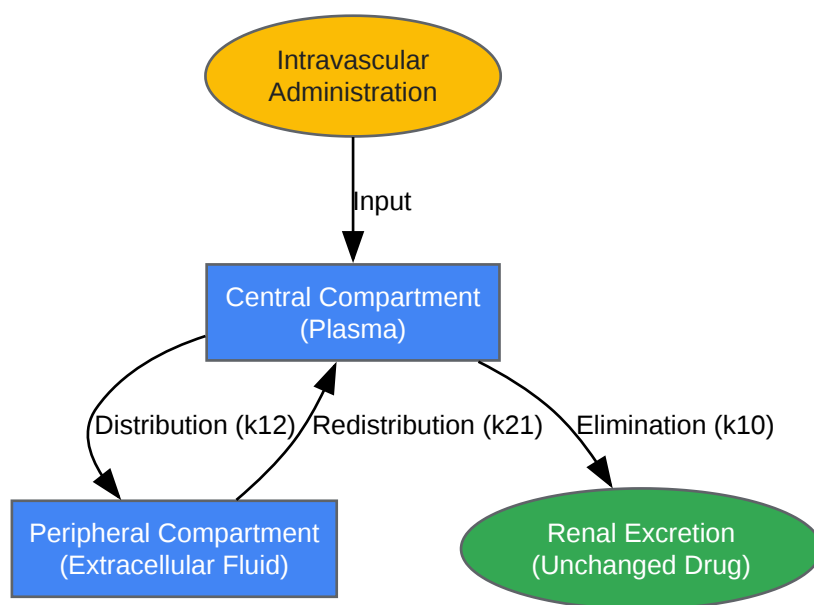
Physical Principle of Iopamidol-Based Contrast Enhancement



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Caption: Principle of X-ray contrast with **iopamidol**.

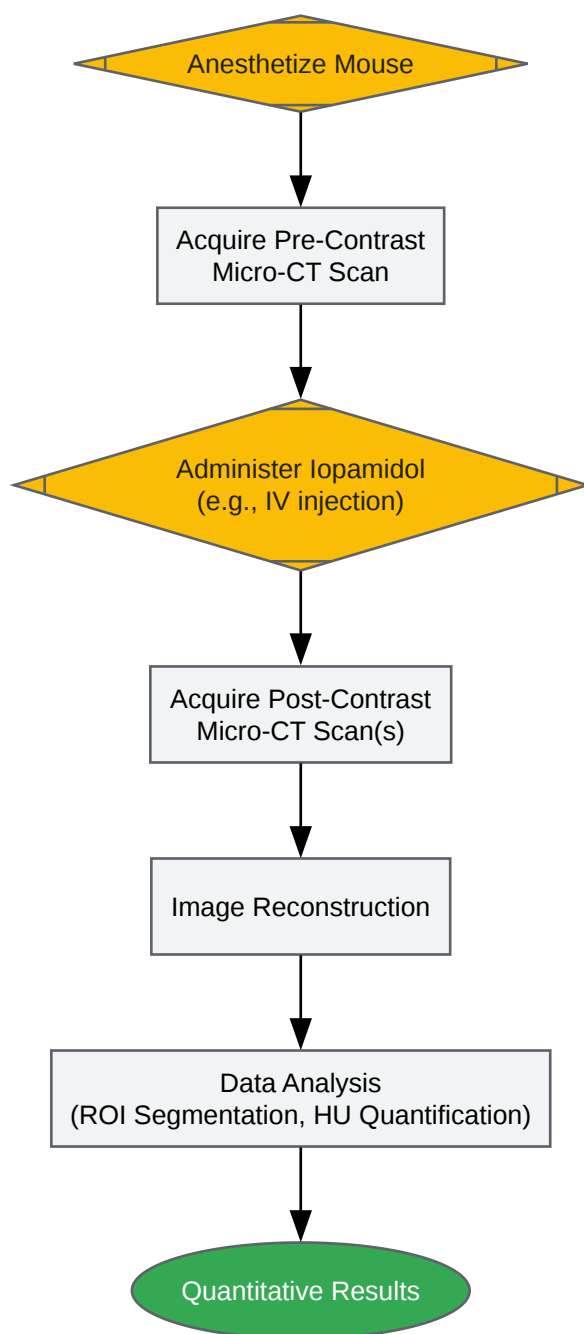
Pharmacokinetic Model of Iopamidol



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Caption: Two-compartment pharmacokinetic model of **iopamidol**.

Experimental Workflow for In Vivo Micro-CT Imaging



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Caption: Workflow for contrast-enhanced micro-CT.

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